6-Iodo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene
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Overview
Description
6-Iodo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene is an organic compound with the molecular formula C14H19I It is a derivative of tetrahydronaphthalene, where the naphthalene ring is partially hydrogenated and substituted with an iodine atom at the 6th position and four methyl groups at the 1st and 4th positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene typically involves the iodination of 1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene. The reaction is carried out using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, in an organic solvent like chloroform or dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product separation can enhance the yield and purity of the compound. Additionally, the process may be optimized to minimize waste and reduce the environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-Iodo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or thiourea can be used in the presence of a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate, chromium trioxide, or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed in anhydrous solvents like ether or tetrahydrofuran (THF).
Major Products Formed
Substitution: Products include azides, nitriles, and thiols.
Oxidation: Products include ketones and carboxylic acids.
Reduction: The major product is the fully hydrogenated compound.
Scientific Research Applications
6-Iodo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological systems, particularly in the investigation of iodine-containing compounds’ effects on cellular processes.
Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of 6-Iodo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene involves its interaction with molecular targets through its iodine atom and hydrophobic methyl groups. The iodine atom can participate in halogen bonding, while the methyl groups can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene: Lacks the iodine atom, making it less reactive in halogen-specific reactions.
6-Bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and biological activity.
6-Chloro-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene: Contains a chlorine atom, which is less reactive than iodine but more reactive than bromine.
Uniqueness
6-Iodo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its bromine and chlorine analogs. The iodine atom’s larger size and higher polarizability contribute to stronger halogen bonding and different interaction profiles with biological targets.
Properties
IUPAC Name |
6-iodo-1,1,4,4-tetramethyl-2,3-dihydronaphthalene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19I/c1-13(2)7-8-14(3,4)12-9-10(15)5-6-11(12)13/h5-6,9H,7-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCDMIFHZKQEGHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C2=C1C=CC(=C2)I)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19I |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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